molecular formula C6H6BF2NO3 B13458707 (4-(Difluoromethoxy)pyridin-3-yl)boronic acid

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid

Cat. No.: B13458707
M. Wt: 188.93 g/mol
InChI Key: GIWJLNTUPDHXMD-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)pyridin-3-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a difluoromethoxy group. It is widely used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where a halogenated pyridine reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: (4-(Difluoromethoxy)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic synthesis, (4-(Difluoromethoxy)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of various organic compounds .

Biology and Medicine: This compound is utilized in the development of potential therapeutic agents. For example, it has been used in the synthesis of inhibitors for enzymes such as HIV-1 protease and protein kinase CK2, which are targets for antiviral and anticancer therapies .

Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds makes it a key reagent in material science .

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethoxy group in (4-(Difluoromethoxy)pyridin-3-yl)boronic acid enhances its reactivity and selectivity in certain reactions. This functional group can also impart unique electronic properties to the resulting compounds, making it a valuable reagent in the synthesis of specialized organic molecules .

Properties

Molecular Formula

C6H6BF2NO3

Molecular Weight

188.93 g/mol

IUPAC Name

[4-(difluoromethoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-1-2-10-3-4(5)7(11)12/h1-3,6,11-12H

InChI Key

GIWJLNTUPDHXMD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)OC(F)F)(O)O

Origin of Product

United States

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